4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)-
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Overview
Description
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzopyran precursor.
Reaction Conditions: The precursor undergoes a series of reactions, including nitration and hydroxylation, to introduce the nitrophenoxy and hydroxy groups at the desired positions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities are studied for potential therapeutic applications.
Medicine: Research focuses on its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- can be compared with other benzopyran derivatives:
Similar Compounds: Examples include 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)- and 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-.
Properties
CAS No. |
137988-04-6 |
---|---|
Molecular Formula |
C15H9NO6 |
Molecular Weight |
299.23 g/mol |
IUPAC Name |
7-hydroxy-3-(2-nitrophenoxy)chromen-4-one |
InChI |
InChI=1S/C15H9NO6/c17-9-5-6-10-13(7-9)21-8-14(15(10)18)22-12-4-2-1-3-11(12)16(19)20/h1-8,17H |
InChI Key |
PYCLSGKGSDWJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=COC3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
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